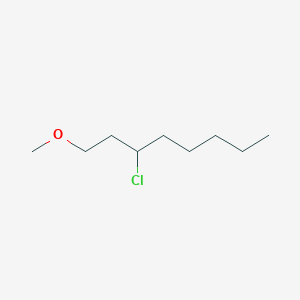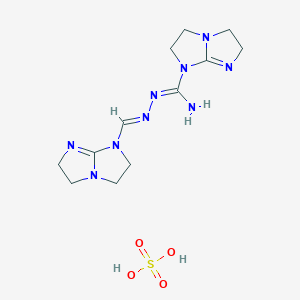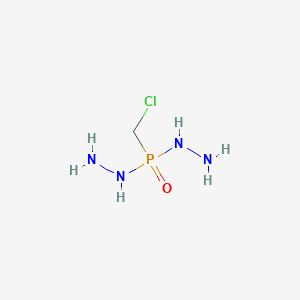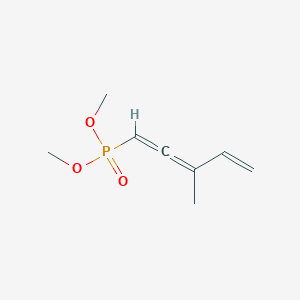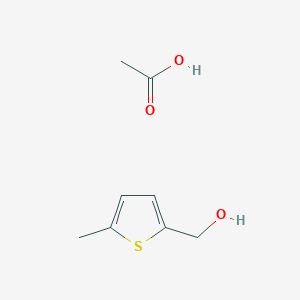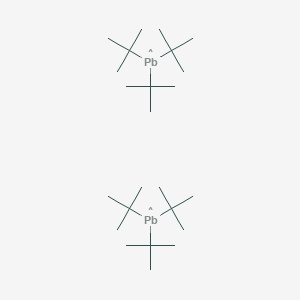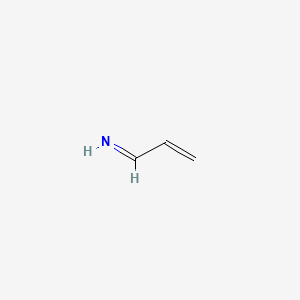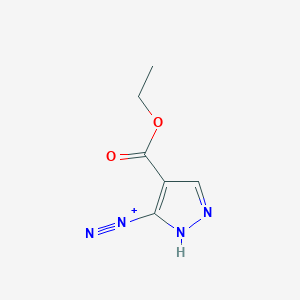
4-ethoxycarbonyl-1H-pyrazole-5-diazonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxycarbonyl-1H-pyrazole-5-diazonium is a diazonium compound derived from pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxycarbonyl-1H-pyrazole-5-diazonium typically involves the diazotization of 4-ethoxycarbonyl-3-methyl-1H-pyrazole. This process is carried out by treating the pyrazole derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures . The reaction conditions must be carefully controlled to ensure the stability of the diazonium compound, as it can decompose at higher temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of diazonium salt production apply. These include maintaining low temperatures and using stabilizing agents to prevent decomposition. The compound can be produced in batch processes, with careful monitoring of reaction conditions to ensure high yields and purity.
化学反応の分析
Types of Reactions
4-Ethoxycarbonyl-1H-pyrazole-5-diazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions with phenols or aromatic amines.
Reduction Reactions: Sodium sulfite or other reducing agents are commonly used.
Major Products Formed
Substitution Reactions: Halogenated pyrazoles, hydroxypyrazoles, and cyanopyrazoles.
Coupling Reactions: Azo compounds with various substituents.
Reduction Reactions: Hydrazine derivatives.
科学的研究の応用
4-Ethoxycarbonyl-1H-pyrazole-5-diazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form bioactive derivatives.
Industry: Utilized in the production of dyes and pigments through azo coupling reactions.
作用機序
The mechanism of action of 4-ethoxycarbonyl-1H-pyrazole-5-diazonium involves its ability to form reactive intermediates, such as free radicals and electrophiles, which can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new compounds with different biological activities . The specific molecular targets and pathways involved depend on the nature of the substituents and the type of reaction it undergoes.
類似化合物との比較
Similar Compounds
- 4-Ethoxycarbonyl-1-phenyl-1H-pyrazole-5-diazonium
- 3-Methyl-1H-pyrazole-5-diazonium
- 4-Carboxy-1H-pyrazole-5-diazonium
Uniqueness
4-Ethoxycarbonyl-1H-pyrazole-5-diazonium is unique due to its ethoxycarbonyl group, which imparts specific chemical properties and reactivity. This functional group enhances its solubility in organic solvents and its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
特性
CAS番号 |
73981-24-5 |
|---|---|
分子式 |
C6H7N4O2+ |
分子量 |
167.15 g/mol |
IUPAC名 |
4-ethoxycarbonyl-1H-pyrazole-5-diazonium |
InChI |
InChI=1S/C6H6N4O2/c1-2-12-6(11)4-3-8-10-5(4)9-7/h3H,2H2,1H3/p+1 |
InChIキー |
WOHJVWMEKKUYHC-UHFFFAOYSA-O |
正規SMILES |
CCOC(=O)C1=C(NN=C1)[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
